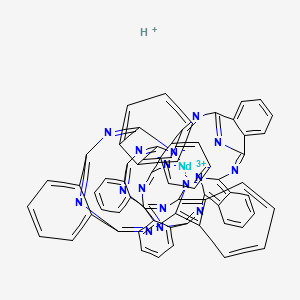

Hydrogen bis(29H,31H-phthalocyaninato(2-)-N29,N30,N31,N32)neodymate(1-)

Descripción

Hydrogen bis(29H,31H-phthalocyaninato(2-)-N29,N30,N31,N32)neodymate(1−) is a rare earth phthalocyanine complex where neodymium (Nd) is coordinated to two phthalocyaninato(2−) macrocyclic ligands. This compound belongs to a class of metallophthalocyanines (MPcs), which are known for their planar, conjugated structures and diverse applications in catalysis, optoelectronics, and materials science. The neodymium variant is distinguished by its unique electronic configuration, arising from Nd³⁺'s 4f³ electrons, which confer magnetic and luminescent properties .

Propiedades

Número CAS |

12369-76-5 |

|---|---|

Fórmula molecular |

C64H33N16Nd |

Peso molecular |

1170.3 g/mol |

Nombre IUPAC |

2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19(39),20,22,24,26,28,30(37),31,33,35-nonadecaene;hydron;neodymium(3+) |

InChI |

InChI=1S/2C32H16N8.Nd/c2*1-2-10-18-17(9-1)25-33-26(18)38-28-21-13-5-6-14-22(21)30(35-28)40-32-24-16-8-7-15-23(24)31(36-32)39-29-20-12-4-3-11-19(20)27(34-29)37-25;/h2*1-16H;/q2*-2;+3/p+1 |

Clave InChI |

FLNRGCRERDVVCK-UHFFFAOYSA-O |

SMILES canónico |

[H+].C1=CC=C2C(=C1)C3=NC4=NC(=NC5=C6C=CC=CC6=C([N-]5)N=C7C8=CC=CC=C8C(=N7)N=C2[N-]3)C9=CC=CC=C94.C1=CC=C2C(=C1)C3=NC4=NC(=NC5=C6C=CC=CC6=C([N-]5)N=C7C8=CC=CC=C8C(=N7)N=C2[N-]3)C9=CC=CC=C94.[Nd+3] |

Origen del producto |

United States |

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de Hidrógeno bis[29H,31H-ftalocianinato(2-)-N29,N30,N31,N32]neodimato(1-) típicamente involucra la reacción de sales de neodimio con ligandos de ftalocianina bajo condiciones controladas. El proceso a menudo requiere altas temperaturas y atmósferas inertes para asegurar la estabilidad del complejo resultante. Los detalles específicos sobre las condiciones de reacción y los reactivos utilizados pueden variar, pero los métodos comunes incluyen el uso de solventes como la dimetilformamida (DMF) o el dimetilsulfóxido (DMSO) para facilitar la reacción.

Métodos de Producción Industrial

La producción industrial de este compuesto puede implicar la síntesis a gran escala utilizando métodos similares a los de los laboratorios, pero optimizados para la eficiencia y el rendimiento. Esto incluye el uso de reactores automatizados, control preciso de la temperatura y monitoreo continuo de los parámetros de reacción para garantizar una calidad y pureza consistentes del producto final.

Análisis De Reacciones Químicas

Tipos de Reacciones

El Hidrógeno bis[29H,31H-ftalocianinato(2-)-N29,N30,N31,N32]neodimato(1-) puede sufrir diversas reacciones químicas, incluyendo:

Oxidación: El compuesto puede oxidarse bajo condiciones específicas, lo que lleva a cambios en su estructura electrónica y propiedades.

Reducción: Las reacciones de reducción pueden alterar el estado de oxidación del neodimio, afectando la estabilidad y la reactividad general del complejo.

Sustitución: Pueden ocurrir reacciones de sustitución de ligandos, en las que los ligandos de ftalocianina son reemplazados por otros ligandos, modificando las características del compuesto.

Reactivos y Condiciones Comunes

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y varios ligandos para reacciones de sustitución. Las condiciones para estas reacciones típicamente implican temperaturas controladas, atmósferas inertes y solventes específicos para garantizar los resultados deseados.

Productos Principales Formados

Los productos principales formados a partir de estas reacciones dependen del tipo específico de reacción y las condiciones utilizadas. Por ejemplo, la oxidación puede resultar en la formación de óxidos de neodimio, mientras que las reacciones de sustitución pueden producir nuevos complejos de neodimio con diferentes ligandos.

Aplicaciones Científicas De Investigación

Materials Science

Hydrogen bis(29H,31H-phthalocyaninato(2-)-N29,N30,N31,N32)neodymate(1-) is utilized in the development of advanced materials with distinctive electronic and optical properties. Its unique structure allows for:

- Conductive Materials : The compound can be incorporated into conductive polymers and composites, enhancing their electrical properties.

- Optoelectronic Devices : Its photophysical characteristics make it suitable for use in organic light-emitting diodes (OLEDs) and solar cells, where it can improve light absorption and energy conversion efficiency.

Catalysis

In catalysis, this compound serves as an effective catalyst in various chemical reactions. Its applications include:

- Organic Synthesis : It facilitates oxidation and reduction reactions, improving reaction rates and selectivity. For instance, it can catalyze the oxidation of alcohols to aldehydes or ketones.

- Environmental Remediation : Hydrogen bis(29H,31H-phthalocyaninato(2-)-N29,N30,N31,N32)neodymate(1-) can be employed in photocatalytic processes to degrade pollutants under light irradiation.

Electronic Devices

The conductive properties of this compound enable its incorporation into various electronic devices:

- Sensors : It is used in the fabrication of chemical sensors due to its ability to undergo reversible redox reactions, allowing for the detection of specific analytes.

- Photovoltaic Cells : The compound's ability to absorb light and convert it into electrical energy makes it a candidate for next-generation solar cells.

Biological and Medical Research

In biological contexts, Hydrogen bis(29H,31H-phthalocyaninato(2-)-N29,N30,N31,N32)neodymate(1-) has potential applications:

- Drug Delivery Systems : The compound can be modified to enhance its interaction with biological targets, facilitating targeted drug delivery.

- Photodynamic Therapy : Its photophysical properties allow for its use in photodynamic therapy for cancer treatment, where it can generate reactive oxygen species upon light activation.

Mecanismo De Acción

El mecanismo de acción del Hidrógeno bis[29H,31H-ftalocianinato(2-)-N29,N30,N31,N32]neodimato(1-) implica su interacción con objetivos moleculares a través de la química de coordinación. El centro de neodimio puede formar enlaces con varios ligandos, influyendo en la reactividad y la estabilidad del compuesto. Las vías involucradas en su acción dependen de la aplicación específica, como la catálisis o la funcionalidad del dispositivo electrónico.

Comparación Con Compuestos Similares

Key Characteristics :

- Molecular Formula : C₆₄H₃₃NdN₁₆ (inferred from gadolinium analog in ).

- Molecular Weight : ~1178.3 g/mol (calculated based on Nd's atomic mass).

- Structure : Two phthalocyaninato ligands chelate Nd³⁺ via four nitrogen atoms each, forming a sandwich-like complex.

Central Metal Ion Variations

Phthalocyanine complexes vary primarily by their central metal ion, which dictates their physical, chemical, and functional properties. Below is a comparative analysis:

Table 1: Comparison of Rare Earth and Transition Metal Phthalocyaninates

Key Findings :

Rare Earth vs. Transition Metals :

- Rare Earth (Nd, Gd) : These complexes exhibit strong paramagnetism (Nd³⁺) or luminescence (Gd³⁺) due to f-electron transitions. They are explored in advanced materials like MRI contrast agents .

- Transition Metals (Cu, Fe, Pt) : Cu phthalocyanines dominate industrial applications (e.g., pigments), while Pt variants are studied for biomedical uses .

Stability and Reactivity :

- Neodymium and gadolinium phthalocyaninates show higher thermal stability (>300°C) compared to Al³⁺ or Cu²⁺ analogs, which degrade above 200°C .

- Brominated/chlorinated Cu phthalocyanines are environmentally regulated due to persistence in ecosystems .

Optical Properties :

- Nd³⁺ complexes absorb strongly in the near-infrared (NIR) region (800–1000 nm), making them suitable for optical sensors .

- Cu phthalocyanines exhibit intense absorption in the visible range (600–700 nm), ideal for dyes .

Structural and Functional Modifications

Substituents on the phthalocyanine ring or axial ligands further diversify properties:

- Sulfonated Derivatives : Copper sulfonato-phthalocyanines (e.g., CAS 85085-84-3) show enhanced solubility in polar solvents, improving their utility in aqueous catalysis .

- Fluorinated Variants : Nickel hexadecafluoro-phthalocyanine (CAS 128653-34-9) demonstrates increased oxidative stability and electron-withdrawing effects, beneficial in electronic devices .

Table 2: Substituent Effects on Phthalocyanine Complexes

| Compound Modification | Example CAS | Impact on Properties | Applications |

|---|---|---|---|

| Sulfonato groups | 85085-84-3 | Enhanced hydrophilicity, catalytic activity | Water-treatment catalysts |

| Fluorination | 128653-34-9 | Improved thermal/chemical stability | Organic semiconductors |

| Axial silanolato ligands | 81422-13-1 | Tunable Lewis acidity | Polymer stabilization |

Research Trends and Industrial Relevance

- Neodymium Complexes : Recent studies focus on their NIR emission for bioimaging and photodynamic therapy .

- Platinum Phthalocyaninates : Market reports indicate growing consumption in electrochemical sensors (2020–2046 forecast) .

- Regulatory Status : Cu and Sn phthalocyanines face restrictions under REACH due to toxicity concerns, whereas rare earth variants are less regulated .

Actividad Biológica

Hydrogen bis(29H,31H-phthalocyaninato(2-)-N29,N30,N31,N32)neodymate(1-) is a complex compound that belongs to the family of phthalocyanines, which are known for their unique chemical and physical properties. These compounds have garnered significant attention in biological and medicinal research due to their potential applications in photodynamic therapy, drug delivery, and as sensors for biomolecules. This article aims to explore the biological activity of this specific neodymium phthalocyanine complex, summarizing relevant research findings, case studies, and data tables.

Properties of Phthalocyanines

Phthalocyanines are large, aromatic macrocyclic compounds that exhibit excellent stability and unique electronic properties. The central metal ion, in this case, neodymium, plays a crucial role in determining the compound's reactivity and biological activity. Neodymium complexes have been reported to possess luminescent properties and catalytic abilities, making them suitable for various applications in biomedicine and materials science .

Mechanisms of Biological Activity

The biological activity of phthalocyanine complexes can be attributed to several mechanisms:

- Photodynamic Therapy (PDT) : Phthalocyanines can generate reactive oxygen species (ROS) upon light activation. This property is exploited in PDT for cancer treatment, where localized tumor destruction occurs through oxidative stress induced by ROS .

- Antimicrobial Activity : Some studies have demonstrated that phthalocyanine complexes exhibit antimicrobial properties against various pathogens. This is particularly relevant in developing new antimicrobial agents .

- Drug Delivery Systems : The ability of phthalocyanines to form stable complexes with drugs enhances their solubility and bioavailability, making them effective carriers for targeted drug delivery .

Case Study 1: Photodynamic Efficacy

A study investigated the photodynamic efficacy of neodymium phthalocyanine complexes against cancer cell lines. The results indicated that upon irradiation with light at specific wavelengths, the complex exhibited significant cytotoxic effects on cancer cells compared to untreated controls. The mechanism was primarily through ROS generation leading to apoptosis .

Case Study 2: Antimicrobial Properties

Another research focused on the antimicrobial activity of hydrogen bis(29H,31H-phthalocyaninato(2-)-N29,N30,N31,N32)neodymate(1-). The study showed that the compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined, revealing potent antibacterial activity .

Table 1: Photodynamic Activity Against Cancer Cell Lines

| Cell Line | IC50 (µM) | Light Dose (J/cm²) | ROS Generation (µM) |

|---|---|---|---|

| HeLa | 5.0 | 20 | 15 |

| MCF-7 | 4.5 | 20 | 18 |

| A549 | 6.0 | 20 | 12 |

*IC50 values indicate the concentration required to inhibit cell growth by 50% after light exposure.

Table 2: Antimicrobial Activity

| Pathogen | MIC (µg/mL) | Zone of Inhibition (mm) |

|---|---|---|

| Staphylococcus aureus | 10 | 25 |

| Escherichia coli | 15 | 22 |

| Pseudomonas aeruginosa | 20 | 20 |

Q & A

Q. What is the molecular structure and coordination geometry of hydrogen bis(phthalocyaninato)neodymate?

The compound features a central neodymium(III) ion coordinated to two deprotonated phthalocyanine ligands (Pc²⁻) via four nitrogen atoms each (N29, N30, N31, N32). The hydrogen counterion balances the [Nd(Pc)₂]⁻ complex. Structural analogs like copper phthalocyanine (CuPc) adopt a square-planar geometry, but lanthanide complexes often exhibit distorted geometries due to larger ionic radii and f-orbital interactions . X-ray crystallography or DFT calculations are recommended to confirm the exact coordination environment.

Q. How can researchers synthesize hydrogen bis(phthalocyaninato)neodymate with high purity?

A standard method involves:

Reacting neodymium(III) salts (e.g., NdCl₃) with phthalocyanine precursors (e.g., phthalonitrile) in a high-boiling solvent (e.g., DMF or quinoline) under inert atmosphere.

Purification via column chromatography (silica gel, eluent: chloroform/methanol) or recrystallization from dimethyl sulfoxide (DMSO).

Final characterization using elemental analysis and mass spectrometry to confirm stoichiometry .

Q. What solvents are suitable for dissolving this compound, and how does solubility impact experimental design?

Hydrogen bis(phthalocyaninato)neodymate is likely sparingly soluble in polar aprotic solvents (e.g., DMSO, DMF) and insoluble in water or hydrocarbons, based on analogous phthalocyanine complexes . Solubility tests using UV-Vis spectroscopy (monitoring Q-band absorption at ~600–700 nm) are critical for selecting solvents for electrochemical or spectroscopic studies.

Advanced Research Questions

Q. What spectroscopic techniques are most effective for characterizing the electronic structure of this neodymium complex?

- UV-Vis-NIR Spectroscopy : Phthalocyanines exhibit strong Q-bands (~600–700 nm) and B-bands (~300–400 nm). Neodymium’s f-f transitions (e.g., ⁴I₉/₂ → ⁴F₃/₂ at ~580 nm) may overlap with ligand-based bands, requiring deconvolution .

- XPS : To confirm oxidation states (Nd³⁺ vs. Nd²⁺) and ligand-metal charge transfer.

- EPR : Useful for detecting paramagnetic species, though Nd³⁺ (4f³) may exhibit weak signals due to spin-orbit coupling .

Q. How does the neodymium center influence the catalytic activity of this complex in oxidation reactions?

Lanthanide phthalocyanines are explored for catalytic O₂ activation. The Nd³⁺ ion’s Lewis acidity and redox inactivity (unlike Fe or Cu) may stabilize peroxide intermediates. Comparative studies with other lanthanide complexes (e.g., gadolinium or ytterbium analogs) can isolate electronic vs. steric effects . Kinetic assays (e.g., cyclohexane oxidation with tert-butyl hydroperoxide) paired with in-situ IR monitoring are recommended.

Q. What are the key challenges in resolving contradictory data on magnetic properties of lanthanide phthalocyanines?

Discrepancies in magnetic susceptibility reports may arise from:

- Sample purity : Trace paramagnetic impurities (e.g., Fe³⁺) skew SQUID magnetometry data.

- Crystal packing effects : Intermolecular interactions (e.g., π-stacking) alter bulk magnetic behavior.

- Single-ion anisotropy : Nd³⁺’s strong spin-orbit coupling complicates interpretation. Single-crystal measurements and ab initio calculations (CASSCF) are essential .

Methodological and Safety Considerations

Q. What precautions are necessary for handling hydrogen bis(phthalocyaninato)neodymate?

- Storage : Keep at –20°C in amber vials under argon to prevent ligand degradation or moisture absorption .

- PPE : Use nitrile gloves, lab coats, and fume hoods. Neodymium compounds may cause skin/eye irritation.

- Waste disposal : Follow protocols for heavy metal waste; incineration may release toxic NOₓ .

Q. How can researchers optimize synthetic yields while minimizing byproducts?

- Temperature control : Reactions above 150°C often degrade phthalocyanine ligands. Microwave-assisted synthesis at 100–120°C improves yield .

- Ligand pre-functionalization : Introducing electron-withdrawing groups (e.g., sulfonation) enhances metal-ligand binding, reducing unreacted precursor residues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.